![molecular formula C15H12N6 B2638824 2-甲基-7-[4-(1H-1,2,4-三唑-1-基)苯基]吡唑并[1,5-a]嘧啶 CAS No. 685107-76-0](/img/structure/B2638824.png)
2-甲基-7-[4-(1H-1,2,4-三唑-1-基)苯基]吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various lab experiments.
科学研究应用
合成及化学性质
吡唑并[1,5-a]嘧啶,包括2-甲基-7-[4-(1H-1,2,4-三唑-1-基)苯基]吡唑并[1,5-a]嘧啶等变体,由于其有趣的化学性质,已成为多项研究的重点。一项值得注意的工作是此类化合物的绿色一锅无溶剂合成,突出了为其合成开发的高效方法。这些方法包括杂环胺与3-羟基-1-(5-甲基-1-苯基-1H-1,2,3-三唑-4-基)丙-2-烯-1-酮钠的反应,导致各种衍生物,包括吡唑并[1,5-a]嘧啶(Abdelhamid 等人,2016)。
另一项研究探索了相关化合物的环缩合,例如6-乙酰-4,7-二氢-5-甲基-7-苯基[1,2,4]三唑并[1,5-a]嘧啶,导致不同的衍生物。这项研究有助于了解这些化合物的化学反应性和潜在应用(Desenko 等人,1998)。
药物学意义
吡唑并[1,5-a]嘧啶因其在嘌呤生化反应中的抗代谢物特性而受到认可,使其在药物研究中具有重要意义。特别是它们抗锥虫活性已引起相当大的关注。由3-(5-甲基-1-(对甲苯基)-1H-1,2,3-三唑-4-基)-3-氧代丙-1-烯-1-醇钠合成含1,2,3-三唑部分的新衍生物一直是研究课题,扩展了这些化合物在医学领域的用途(Abdelriheem 等人,2017)。
此外,一些合成的吡唑并[1,5-a]嘧啶衍生物已显示出有希望的抗菌活性。这表明在开发新的抗菌剂中具有潜在应用,为对抗耐药细菌和真菌种类提供了替代方案(Abdel‐Aziz 等人,2008)。
生物活性
- 吡唑并[1,5-a]嘧啶的多样生物活性使其成为生物医学研究各个领域的关注对象。例如,某些衍生物已被发现具有镇痛和抗炎特性,为开发新的治疗剂提供了基础(Shaaban 等人,2008)。
生化分析
Biochemical Properties
2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as aromatase, a key enzyme in the biosynthesis of estrogens. The interaction between 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine and aromatase involves the formation of hydrogen bonds, which inhibit the enzyme’s activity. Additionally, this compound has been observed to interact with various proteins involved in cell signaling pathways, further highlighting its potential as a biochemical modulator .
Cellular Effects
The effects of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as MCF-7 and Hela, 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine induces apoptosis, leading to reduced cell proliferation . The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, thereby promoting cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of action of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine involves its binding interactions with biomolecules. This compound binds to the active site of aromatase, inhibiting its enzymatic activity and reducing estrogen synthesis. Additionally, 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine interacts with cell surface receptors, leading to the activation or inhibition of downstream signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. These findings suggest that the compound maintains its biochemical activity over time, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models. At higher doses, 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects .
Metabolic Pathways
2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions. The metabolites of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine are then excreted via the renal and biliary systems. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in cellular energy production and detoxification .
Transport and Distribution
The transport and distribution of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and nucleus. The distribution of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine within tissues is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on gene expression and enzyme activity. The presence of targeting signals and post-translational modifications directs 2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine to specific cellular compartments, enhancing its therapeutic potential .
属性
IUPAC Name |
2-methyl-7-[4-(1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-11-8-15-17-7-6-14(21(15)19-11)12-2-4-13(5-3-12)20-10-16-9-18-20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLRYQYKADWBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
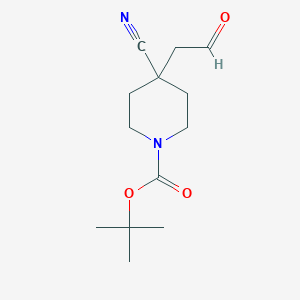
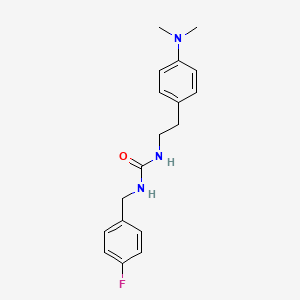
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)
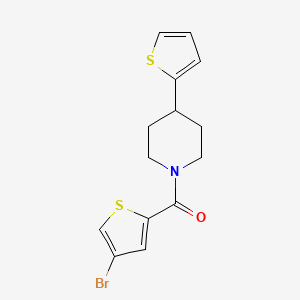
![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)
![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638751.png)
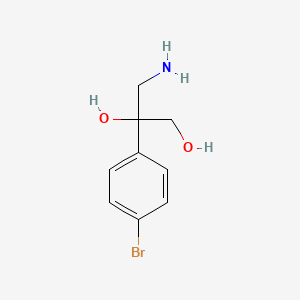
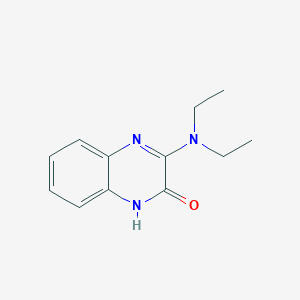
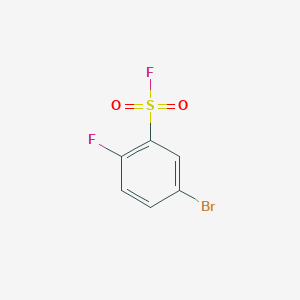
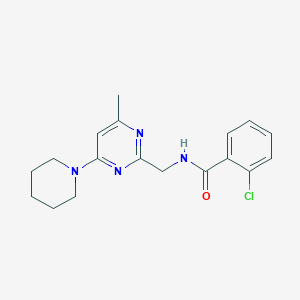
![(3Ar,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B2638758.png)
![N1-(1-phenylethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2638762.png)

